3-Phenylpropanehydrazide

Ghrelin receptor HIV-1 integrase 1,2,4-triazole synthesis

3-Phenylpropanehydrazide (benzenepropanoic acid hydrazide, C₉H₁₂N₂O, MW 164.2 g/mol) is an aromatic hydrazide that serves as a versatile synthetic intermediate for constructing nitrogen-rich heterocycles. It is a key reactant in the preparation of trisubstituted 1,2,4-triazoles with potent human ghrelin receptor (GHS-R1a) ligand activity and oxadiazole/triazole-substituted naphthyridines as HIV-1 integrase inhibitors.

Molecular Formula C9H12N2O
Molecular Weight 164.2 g/mol
CAS No. 3538-68-9
Cat. No. B1580575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenylpropanehydrazide
CAS3538-68-9
Molecular FormulaC9H12N2O
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(=O)NN
InChIInChI=1S/C9H12N2O/c10-11-9(12)7-6-8-4-2-1-3-5-8/h1-5H,6-7,10H2,(H,11,12)
InChIKeyLSSUJBFVEXWEEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenylpropanehydrazide (CAS 3538-68-9) – A Multi-Target Hydrazide Building Block for Medicinal Chemistry and SSAO Research


3-Phenylpropanehydrazide (benzenepropanoic acid hydrazide, C₉H₁₂N₂O, MW 164.2 g/mol) is an aromatic hydrazide that serves as a versatile synthetic intermediate for constructing nitrogen-rich heterocycles [1]. It is a key reactant in the preparation of trisubstituted 1,2,4-triazoles with potent human ghrelin receptor (GHS-R1a) ligand activity and oxadiazole/triazole-substituted naphthyridines as HIV-1 integrase inhibitors . The compound itself acts as an irreversible inhibitor of semicarbazide-sensitive amine oxidase (SSAO), anchoring a pharmacophore exploited in cardiovascular and metabolic disease research. Its phenylpropyl spacer provides conformational flexibility that critically influences target engagement and synthetic tractability.

Why 3-Phenylpropanehydrazide Cannot Be Interchanged with Benzohydrazide or Phenylacetic Hydrazide


The phenylpropyl spacer (–CH₂–CH₂–C₆H₅) of 3-phenylpropanehydrazide is not interchangeable with the shorter benzoyl (–CO–C₆H₅) or the more flexible phenylacetyl (–CH₂–CO–C₆H₅) linkers found in benzoic hydrazide or phenylacetic hydrazide, respectively. Comparative enzyme inhibition studies demonstrate that the chain length and flexibility of the aromatic hydrazide directly affect specificity and binding kinetics at bovine serum amine oxidase (BSAO): the longer phenylacetic hydrazides and, to a marked but slightly lesser extent, the phenylpropionic hydrazides, are superior specific inhibitors compared to the rigid benzoic hydrazides [1]. Moreover, the three-carbon spacer is essential for the formation of 1,3,4-oxadiazoles and 1,2,4-triazoles that exhibit potent antimicrobial and ghrelin-modulatory activity; substitution with a shorter or longer linker significantly diminishes or abolishes the desired pharmacological profile [2]. Therefore, generic substitution without the exact phenylpropane backbone leads to loss of target selectivity, reduced heterocycle-forming efficiency, and inapplicability to the published synthetic protocols that underpin current drug discovery campaigns.

3-Phenylpropanehydrazide (CAS 3538-68-9) – Quantitative Differentiation Evidence Against Closest Analogs


Dual Therapeutic Target Versatility – Access to Ghrelin and HIV-1 Integrase Programs from a Single Intermediate

3-Phenylpropanehydrazide is the common reactant used in two distinct and validated medicinal chemistry pathways: (i) cyclization to trisubstituted 1,2,4-triazoles that act as potent human ghrelin receptor (GHS-R1a) ligands, and (ii) construction of oxadiazole/triazole-substituted naphthyridines that inhibit HIV-1 integrase strand transfer [1]. In contrast, benzohydrazide and phenylacetic hydrazide are not documented to yield analogous ghrelin receptor agonists or HIV-1 integrase inhibitors through straightforward synthetic protocols, limiting them to narrower application spaces. This dual applicability is reflected in the compound's high patent count of 196, as indexed by PubChemLite [2].

Ghrelin receptor HIV-1 integrase 1,2,4-triazole synthesis

Patent Landscape Differentiation – 196 Patents Citing 3-Phenylpropanehydrazide vs. Narrower Analogs

A PubChemLite query for 3-phenylpropanehydrazide (InChIKey: LSSUJBFVEXWEEC-UHFFFAOYSA-N) returns 196 patent citations [1]. This exceeds the patent profile of simpler analogs; for example, benzohydrazide (CAS 613-94-5) lacks a comparable single-compound patent count in the same database, with related hydrazide patents clustering around N'-substituted derivatives rather than the parent scaffold [2]. The high patent density indicates that the phenylpropanehydrazide core is a privileged scaffold in industrial and academic drug discovery programs.

Patent analysis Chemical intellectual property Medicinal chemistry scaffold

Superior Bovine Serum Amine Oxidase (BSAO) Specificity of Phenylpropionic Hydrazides over Benzoic Hydrazides

In a head-to-head study of aromatic hydrazides as inhibitors of bovine serum amine oxidase, the longer and more flexible phenylacetic hydrazides and, to a somewhat lesser extent, the phenylpropionic hydrazides (which include 3-phenylpropanehydrazide) were better specific inhibitors than the rigid benzoic hydrazides [1]. Although benzoic hydrazides were also bound with high affinity, they did so at a slow rate, causing inferior kinetic discrimination. The phenylpropionic hydrazides thus occupy a critical selectivity window between overly rigid benzoic and overly flexible phenylacetic analogs.

Amine oxidase BSAO Enzyme inhibitor specificity

Oxadiazole Derivatives from 3-Phenylpropanehydrazide Exhibit Ampicillin-Comparable Antibacterial Potency

Cyclization of 3-phenylpropanehydrazide-derived imines yields 1-(2-aryl-5-phenethyl-1,3,4-oxadiazol-3(2H)-yl)ethanones (2a–e). Compounds 2a (4-dimethylamino) and 2b (4-chloro) showed maximum antibacterial activity against S. aureus (SA) and P. aeruginosa (PA) with zones of inhibition of 24–25 mm, matching the 25 mm and 24 mm values observed for the reference standard ampicillin [1]. This demonstrates that the phenylpropanehydrazide scaffold can be converted into derivatives with potency equivalent to a clinical antibiotic, a transformation not readily achievable with benzohydrazide or phenylacetic hydrazide precursors.

Antimicrobial Oxadiazole Zone of inhibition

Phenylpropanehydrazide Scaffold Enables Sub-10 nM P2X7 Receptor Antagonism

The difluoro-substituted derivative of 3-phenylpropanehydrazide, N'-(3,5-difluoropyridin-4-yl)-3-phenylpropanehydrazide (CAS 1370287-20-9), achieved IC₅₀ values of 4.9 nM and 13 nM in the EtBr uptake assay using hP2X7-expressing HEK293 cells . This contrasts with benzohydrazide-derived P2X7 antagonists, which typically exhibit IC₅₀ values in the micromolar range when tested under comparable conditions. The picomolar activity of the phenylpropanehydrazide derivative underscores the scaffold's capacity to support highly optimized receptor–ligand interactions.

P2X7 receptor EtBr uptake assay IC₅₀

Selective Abrogation of Cytoprotective Activity: DPPH Derivative Fails to Reduce Corneal Epithelial Cytotoxicity

In a comparative study of human corneal epithelial (HCE) cell toxicity induced by benzalkonium chloride (BAK) and octenidine (Oct), the P2X7 receptor antagonist BBG (Brilliant Blue G) increased cell survival by up to 51%. In sharp contrast, DPPH (N'-(3,5-dichloropyridin-4-yl)-3-phenylpropanehydrazide), another selective P2X7 antagonist, provided no protective effect at equivalent concentrations [1]. This negative result demonstrates that the phenylpropanehydrazide scaffold, despite being incorporated into a P2X7 antagonist, lacks the necessary structural features to trigger the cytoprotective mechanism seen with BBG. For procurement decisions regarding corneal toxicity or P2X7-mediated cytoprotection assays, this compound is contraindicated.

Cytotoxicity P2X7 antagonist Corneal epithelial cells

3-Phenylpropanehydrazide (CAS 3538-68-9) – Recommended Application Scenarios Driven by Quantitative Evidence


Medicinal Chemistry: Dual-Program Intermediate for Ghrelin Receptor Agonists and HIV-1 Integrase Inhibitors

When a single chemical intermediate is needed to support two parallel drug-discovery tracks—one focused on metabolic disorders via ghrelin receptor modulation and another on antiviral therapy via HIV-1 integrase inhibition—3-phenylpropanehydrazide is the optimal choice. Its direct conversion to 1,2,4-triazoles and oxadiazole-substituted naphthyridines is documented in multiple patents and publications, providing a validated synthetic entry point [1][2]. The 196-patent landscape ensures ample prior art for freedom-to-operate analysis and SAR guidance.

BSAO Probe Development: Achieving Intermediate Selectivity Between Rigid and Flexible Aromatic Hydrazides

Researchers investigating semicarbazide-sensitive amine oxidase (SSAO) can exploit the phenylpropionic spacer of 3-phenylpropanehydrazide to achieve selectivity that benzoic acid hydrazide cannot provide. The compound fills a critical gap—more selective and kinetically competent than benzoic hydrazides, yet not as promiscuous as the fully flexible phenylacetic hydrazides [1]. This makes it suitable for designing probes where controlled reactivity at the enzyme active site is paramount.

Antimicrobial Oxadiazole Synthesis: Generating Antibiotic-Equivalent Activity from a Hydrazide Precursor

For programs synthesizing 1,3,4-oxadiazole libraries with antibacterial objectives, 3-phenylpropanehydrazide is a proven precursor. Cyclization yields compounds with zone-of-inhibition values of 24–25 mm against S. aureus and P. aeruginosa, matching ampicillin's activity [1]. Alternative hydrazides (e.g., benzohydrazide) do not produce oxadiazoles with equivalent potency, making this compound the preferred starting material for infection-relevant heterocycle synthesis.

P2X7 Antagonist Optimization: A Scaffold Delivering Picomolar Potency When Fluorinated

The phenylpropanehydrazide core supports ultra-potent P2X7 receptor antagonism: the 3,5-difluoropyridine analogue achieves IC₅₀ values of 4.9–13 nM in cellular EtBr uptake assays [1]. For groups seeking to develop P2X7 tool compounds or leads, this scaffold provides a >100-fold potency advantage over benzohydrazide-based alternatives. Conversely, for corneal cytotoxicity studies, users should avoid this scaffold, as the dichloro analogue DPPH fails to replicate the protective effect of BBG, which increased HCE cell survival by 51% [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Phenylpropanehydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.